molecular formula C12H17N5O2 B2594093 2-(dimethylamino)-4-(4-methylpiperazino)-6-oxo-6H-1,3-oxazine-5-carbonitrile CAS No. 477853-42-2

2-(dimethylamino)-4-(4-methylpiperazino)-6-oxo-6H-1,3-oxazine-5-carbonitrile

Cat. No.: B2594093
CAS No.: 477853-42-2
M. Wt: 263.301
InChI Key: XTSLQSFKTWINHK-UHFFFAOYSA-N
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Description

2-(dimethylamino)-4-(4-methylpiperazino)-6-oxo-6H-1,3-oxazine-5-carbonitrile is a complex organic compound that belongs to the class of heterocyclic compounds It features a unique structure with multiple functional groups, including a dimethylamino group, a methylpiperazino group, an oxazine ring, and a carbonitrile group

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(dimethylamino)-4-(4-methylpiperazino)-6-oxo-6H-1,3-oxazine-5-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the oxazine ring: This can be achieved through a cyclization reaction involving appropriate precursors such as amino alcohols and carbonyl compounds under acidic or basic conditions.

    Introduction of the dimethylamino group: This step often involves the alkylation of an amine precursor using dimethyl sulfate or a similar reagent.

    Attachment of the methylpiperazino group: This can be accomplished through nucleophilic substitution reactions where a piperazine derivative reacts with a suitable leaving group on the oxazine ring.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste, and reaction conditions are carefully controlled to ensure consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(dimethylamino)-4-(4-methylpiperazino)-6-oxo-6H-1,3-oxazine-5-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents in solvents like ether or tetrahydrofuran.

    Substitution: Nucleophiles such as amines, thiols, or halides in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazine derivatives with additional oxygen-containing functional groups, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

2-(dimethylamino)-4-(4-methylpiperazino)-6-oxo-6H-1,3-oxazine-5-carbonitrile has several applications in scientific research:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules, facilitating the development of new materials and pharmaceuticals.

    Material Science: The compound’s properties may be exploited in the design of novel materials with specific electronic, optical, or mechanical characteristics.

Comparison with Similar Compounds

Similar Compounds

  • 2-(dimethylamino)-4-(4-methylpiperazino)-6-oxo-6H-1,3-oxazine-5-carboxamide
  • 2-(dimethylamino)-4-(4-methylpiperazino)-6-oxo-6H-1,3-oxazine-5-methyl
  • 2-(dimethylamino)-4-(4-methylpiperazino)-6-oxo-6H-1,3-oxazine-5-ethyl

Uniqueness

Compared to similar compounds, 2-(dimethylamino)-4-(4-methylpiperazino)-6-oxo-6H-1,3-oxazine-5-carbonitrile stands out due to the presence of the carbonitrile group, which imparts unique reactivity and binding properties. This makes it particularly valuable in applications requiring specific interactions with molecular targets.

Properties

IUPAC Name

2-(dimethylamino)-4-(4-methylpiperazin-1-yl)-6-oxo-1,3-oxazine-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N5O2/c1-15(2)12-14-10(9(8-13)11(18)19-12)17-6-4-16(3)5-7-17/h4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTSLQSFKTWINHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=C(C(=O)OC(=N2)N(C)C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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